molecular formula C10H11F3O6S B12563497 Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester CAS No. 143287-98-3

Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester

Cat. No.: B12563497
CAS No.: 143287-98-3
M. Wt: 316.25 g/mol
InChI Key: JXEGJWUFDKLTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester is a chemical compound with the molecular formula C10H11F3O6S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester typically involves the esterification of methanesulfonic acid with 3,4,5-trimethoxyphenol in the presence of trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohols, hydrocarbons, and substituted phenyl esters. These products have various applications in different fields .

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester involves its interaction with molecular targets and pathways. The trifluoromethanesulfonate group is highly reactive and can form strong bonds with nucleophiles, leading to various chemical transformations. The compound’s effects are mediated through its ability to participate in oxidation, reduction, and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific trifluoromethanesulfonate group and the presence of three methoxy groups on the phenyl ring. These structural features confer distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

143287-98-3

Molecular Formula

C10H11F3O6S

Molecular Weight

316.25 g/mol

IUPAC Name

(3,4,5-trimethoxyphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C10H11F3O6S/c1-16-7-4-6(5-8(17-2)9(7)18-3)19-20(14,15)10(11,12)13/h4-5H,1-3H3

InChI Key

JXEGJWUFDKLTSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.